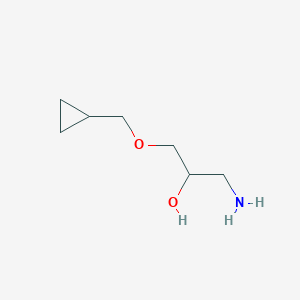

1-Amino-3-(cyclopropylmethoxy)propan-2-ol

Description

BenchChem offers high-quality 1-Amino-3-(cyclopropylmethoxy)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-3-(cyclopropylmethoxy)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-amino-3-(cyclopropylmethoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c8-3-7(9)5-10-4-6-1-2-6/h6-7,9H,1-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNLELVAINVYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Safe Handling of 1-Amino-3-(cyclopropylmethoxy)propan-2-ol (CAS 1019546-35-0)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a comprehensive overview of the essential safety protocols and data for 1-Amino-3-(cyclopropylmethoxy)propan-2-ol, a novel research chemical. As a substance with limited publicly available toxicological data, this document establishes a robust safety framework by analyzing its chemical structure—an amino alcohol—and drawing parallels with well-characterized analogues. The core principle of this guide is to treat the compound as potentially hazardous, mandating stringent adherence to safety measures to minimize exposure and mitigate risk in a research and development setting. This document outlines hazard identification, risk assessment, safe handling procedures, emergency response, and proper disposal methods, serving as an essential resource for all laboratory personnel.

Compound Profile and Inferred Hazard Analysis

1.1. Chemical Identity:

-

Chemical Name: 1-Amino-3-(cyclopropylmethoxy)propan-2-ol

-

CAS Number: 1019546-35-0

-

Molecular Formula: C₇H₁₅NO₂

-

Molecular Weight: 145.20 g/mol

-

Structure:

1.2. Rationale for Hazard Inference: A specific Safety Data Sheet (SDS) for CAS 1019546-35-0 is not readily available in public databases. Therefore, a conservative approach to safety is required, grounded in the known hazards of its constituent functional groups: a primary amine and a secondary alcohol (amino alcohol). Structurally similar compounds, such as various amino alcohols, are known to be corrosive, skin and eye irritants, and potentially harmful if ingested or absorbed through the skin.[1][2][3][4] For instance, compounds like 1-Amino-2-propanol and Ethanolamine are classified as corrosive and can cause severe skin burns and eye damage.[2][4] The presence of the primary amine suggests the material is a medium-strong base, which can react violently with strong acids and oxidizers.[2]

1.3. Anticipated Hazard Profile: Based on this structural analysis, laboratory personnel should handle 1-Amino-3-(cyclopropylmethoxy)propan-2-ol as if it possesses the following hazards until empirical data proves otherwise.

| Hazard Class | Anticipated Severity and GHS Classification (Inferred) | Justification based on Structural Analogy |

| Skin Corrosion/Irritation | Category 1B/1C (Causes severe skin burns) | Primary amines and amino alcohols are frequently corrosive to skin.[1][3][4] |

| Serious Eye Damage | Category 1 (Causes serious eye damage) | Amino alcohols are known to be severely irritating or corrosive to eyes, with potential for irreversible damage.[1][3][5][6] |

| Acute Toxicity (Oral, Dermal) | Category 4 (Harmful if swallowed or in contact with skin) | Similar compounds show moderate acute toxicity.[4][7] The molecule's size may allow for dermal absorption. |

| Respiratory Irritation | Possible (May cause respiratory irritation) | Vapors or mists may irritate the mucous membranes and upper respiratory tract.[2][7] |

Risk Mitigation and Safe Handling Protocols

The cornerstone of laboratory safety is the consistent application of a multi-layered risk mitigation strategy. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

2.1. Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All manipulations of 1-Amino-3-(cyclopropylmethoxy)propan-2-ol, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[8] This minimizes inhalation exposure to potential vapors or aerosols.

-

Ventilation: Ensure the laboratory has adequate general ventilation.[9]

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible and located near the workstation.[10]

2.2. Administrative Controls and Safe Work Practices

-

Planning and Hazard Assessment: Before any experiment, conduct a thorough risk assessment.[11][12] Consider the quantities being used, reaction conditions (e.g., temperature, pressure), and potential byproducts.

-

Minimize Quantities: Use the smallest amount of the chemical necessary for the experiment.

-

Labeling: All containers holding the compound must be clearly labeled with its full chemical name, CAS number, and appropriate hazard warnings (e.g., "Corrosive," "Harmful").[11][13]

-

Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[8][11] Do not eat, drink, or apply cosmetics in the laboratory.[8][11]

-

Working Alone: Avoid working alone during hazardous operations.[11]

2.3. Personal Protective Equipment (PPE) No single piece of PPE offers complete protection; it must be used in conjunction with engineering and administrative controls.[14]

| Protection Type | Specification | Rationale and Best Practices |

| Hand Protection | Nitrile or Neoprene gloves (double-gloving recommended). | Provides a barrier against skin contact. No single glove material is impervious to all chemicals; check manufacturer's compatibility data if available. Dispose of contaminated gloves immediately and wash hands.[14] |

| Eye Protection | Tightly fitting chemical splash goggles. | Protects against splashes that could cause severe, irreversible eye damage.[14] |

| Face Protection | Face shield (in addition to goggles). | Required when there is a significant risk of splashes, such as when transferring larger volumes or working with reactions under pressure. |

| Skin and Body | Flame-resistant laboratory coat, long pants, and closed-toe shoes. | Protects skin from accidental contact. Remove contaminated clothing immediately while under a safety shower if necessary.[8] |

Emergency and Spill Response Procedures

Preparedness is critical for effectively managing accidents.[11][14]

3.1. First Aid Measures

| Exposure Route | Immediate Action Protocol |

| Inhalation | 1. Move the affected person to fresh air immediately.[15] 2. If breathing is difficult, provide respiratory support.[5] 3. Seek immediate medical attention.[15] |

| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[8] 2. Use a safety shower if the contact area is large.[8] 3. Seek immediate medical attention.[16] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention from an ophthalmologist. |

| Ingestion | 1. Do NOT induce vomiting.[16] 2. Rinse the mouth thoroughly with water.[16] 3. If the person is conscious, have them drink one or two glasses of water. 4. Seek immediate medical attention.[5] |

3.2. Spill and Leak Containment Workflow This workflow is designed for small-scale laboratory spills (<100 mL). For larger spills, evacuate the area and contact emergency services.

Caption: Workflow for small-scale laboratory spill response.

Storage and Disposal

4.1. Storage Conditions:

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[16]

-

Incompatibilities: Store separately from strong acids, strong oxidizing agents, and food items.[2][5][16] The primary amine functional group makes it basic and reactive towards acidic compounds.

-

Security: If possible, store in a locked cabinet or an area with restricted access.[15]

4.2. Waste Disposal:

-

Regulations: All waste material must be disposed of in accordance with local, state, and federal regulations. Do not empty into drains.

-

Procedure: Collect waste in a designated, properly labeled, and sealed container. Arrange for pickup by the institution's environmental health and safety department or a licensed chemical waste contractor.

Conclusion

While 1-Amino-3-(cyclopropylmethoxy)propan-2-ol is a valuable compound for research and development, its uncharacterized toxicological profile necessitates a cautious and proactive approach to safety. By inferring hazards from its chemical structure and adhering to the comprehensive guidelines outlined in this document—spanning engineering controls, diligent work practices, appropriate PPE, and emergency preparedness—researchers can handle this substance while upholding the highest standards of laboratory safety.[11][12]

References

- Chemical Safety Best Practices in The Lab - Green World Group. (2023, December 22).

- SAFETY STANDARDS IN RESEARCH LABORATORIES. (n.d.).

- Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). National Center for Biotechnology Information.

- Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23).

- Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society.

- Ethanolamine - NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.

- SAFETY DATA SHEET - 3-Amino-1-propanol Hydrochloride. (2024, November 21). TCI Chemicals.

- SAFETY DATA SHEET - AMINO ALCOHOL EA. (2018, June 12). Nippon Nyukazai Co., Ltd.

- Safety Data Sheet - DL-1-Amino-2-propanol. (2012, January 20). Sigma-Aldrich.

- SAFETY DATA SHEET - 1-Amino-2-propanol. (2025, November 6). Sigma-Aldrich.

- Safety Data Sheet: 2-Aminoethanol. (n.d.). Carl ROTH.

- ICSC 0152 - ETHANOLAMINE. (n.d.). International Labour Organization & World Health Organization.

- SAFETY DATA SHEET - AMINO ALCOHOL 2A. (2015, January 7). Nippon Nyukazai Co., Ltd.

- SAFETY DATA SHEET - 3-Amino-1-propanol. (2010, November 6). Fisher Scientific.

- SAFETY DATA SHEET - 2-Amino-1,3-propanediol. (2024, December 2). TCI Chemicals.

- 1-Amino-1-cyclopropyl-2-methylpropan-2-ol Safety Data Sheet. (2023, October 13). Apollo Scientific.

- SAFETY DATA SHEET - p-Methoxypropiophenone. (2025, September 7). Thermo Fisher Scientific.

- Safety Data Sheet - Cyclo(Pro-Pro). (2024, February 21). Peptide Institute, Inc.

- 1-Amino-3-ethoxypropan-2-ol Hazard Information. (n.d.). PubChem.

- 1-amino-2-Propanol: Human health tier II assessment. (2013, September 12). National Industrial Chemicals Notification and Assessment Scheme (NICNAS).

- 1-amino-3-methoxypropan-2-ol Safety Information. (n.d.). Sigma-Aldrich.

- SAFETY DATA SHEET PROPAN-2-OL LRG. (2018, May 18). Chemical Suppliers.

Sources

- 1. nipponnyukazai.co.jp [nipponnyukazai.co.jp]

- 2. ICSC 0152 - ETHANOLAMINE [chemicalsafety.ilo.org]

- 3. nipponnyukazai.co.jp [nipponnyukazai.co.jp]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethanolamine [cdc.gov]

- 6. 1-amino-3-methoxypropan-2-ol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1-Amino-3-ethoxypropan-2-ol | C5H13NO2 | CID 15683480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uab.cat [uab.cat]

- 9. chemicals.co.uk [chemicals.co.uk]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. greenwgroup.com [greenwgroup.com]

- 12. acs.org [acs.org]

- 13. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]

- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

Rational Solvation Profiling of 1-Amino-3-(cyclopropylmethoxy)propan-2-ol in Organic Solvents

Executive Summary

In early-stage drug development and advanced organic synthesis, the solubility profile of bifunctional building blocks dictates downstream processing, purification, and formulation strategies. 1-Amino-3-(cyclopropylmethoxy)propan-2-ol (CAS: 1019546-35-0)[1] is a highly versatile amino alcohol. It features a primary amine, a secondary hydroxyl group, an ether linkage, and a lipophilic cyclopropyl ring. This unique structural topology creates a complex interplay of hydrogen bonding and hydrophobic interactions, requiring a nuanced approach to solvent selection.

This technical guide provides an in-depth analysis of the thermodynamic drivers governing the solubility of this compound in organic solvents, presents a predictive quantitative solubility matrix, and outlines a self-validating experimental protocol for empirical determination.

Structural Logic and Thermodynamic Drivers of Solvation

To accurately predict and manipulate the solubility of 1-Amino-3-(cyclopropylmethoxy)propan-2-ol, we must deconstruct its functional groups. The rational molecular design of amino alcohols—such as the specific placement of hydroxyl groups relative to amino groups and the inclusion of alkyl or cyclic substituents—fundamentally alters their thermodynamic behavior in solution[2].

-

The Hydrophilic Core (Amine & Hydroxyl): The primary amine (-NH₂) and secondary alcohol (-OH) act as strong hydrogen-bond donors and acceptors. In the solid state, these groups form a tight, cohesive intermolecular network. To achieve dissolution, the solvent must provide a competitive hydrogen-bonding environment.

-

The Ether Linkage (-O-): Acting solely as a hydrogen-bond acceptor, the ether oxygen enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) via strong dipole-dipole interactions.

-

The Lipophilic Tail (Cyclopropyl Ring): The addition of the cyclopropylmethoxy group introduces a localized hydrophobic domain. Thermodynamic analyses of structurally similar amino-derivatives demonstrate that organic solvents effectively stabilize such hydrophobic side chains while simultaneously interacting with the polar backbone[3]. As the nonpolar portion of an amino molecule increases, its orientation in solvent systems shifts, altering the ratio of solvent molecules required to solvate the compound[4].

Fig 1. Logical relationship of functional group interactions with various organic solvent classes.

Quantitative Solubility Profile

Based on the physicochemical properties of the free base form of 1-Amino-3-(cyclopropylmethoxy)propan-2-ol, the following table summarizes its predicted solubility profile across standard organic solvent classes at 25°C.

Note: Conversion of this free base to a salt (e.g., hydrochloride) will drastically invert this profile, rendering it highly soluble in water and insoluble in moderately polar/non-polar organics.

| Solvent Class | Representative Solvent | Dielectric Constant (ε) | Predicted Solubility (mg/mL) | Solvation Mechanism / Causality |

| Polar Protic | Methanol (MeOH) | 32.7 | > 100 (Highly Soluble) | Matches the H-bond donor/acceptor profile of the amine and hydroxyl groups. |

| Polar Protic | Ethanol (EtOH) | 24.5 | 50 - 100 (Soluble) | Slightly lower polarity than MeOH; accommodates the cyclopropyl ring well[4]. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 (Highly Soluble) | Strong dipole interactions disrupt the solid-state H-bond network. |

| Polar Aprotic | Dichloromethane (DCM) | 8.9 | 10 - 50 (Sparingly Soluble) | The cyclopropylmethoxy group enhances lipophilicity, allowing moderate dissolution. |

| Non-Polar | Hexane / Heptane | ~1.9 | < 1 (Practically Insoluble) | Unable to break the strong intermolecular H-bonds of the amino alcohol core. |

Self-Validating Experimental Methodology

To empirically validate the solubility of building blocks like 1-Amino-3-(cyclopropylmethoxy)propan-2-ol, dynamic methods (like solvent addition) are prone to kinetic errors. As an Application Scientist, I mandate the Isothermal Shake-Flask Method coupled with solid-state verification. This ensures the data reflects true thermodynamic equilibrium rather than a metastable state.

Step-by-Step Protocol

-

Solvent Preparation: Dispense 5.0 mL of the target organic solvent into a 10 mL glass vial. Ensure solvents are anhydrous to prevent moisture-induced phase separation.

-

Excess Solute Addition: Add 1-Amino-3-(cyclopropylmethoxy)propan-2-ol incrementally until a visible, persistent solid remains. Causality: An excess of solid is strictly required to maintain the chemical potential equilibrium between the solid and liquid phases.

-

Isothermal Equilibration: Seal the vial and place it in a thermostatic shaker bath at 25.0 ± 0.1 °C for 48 hours. Causality: 48 hours overcomes kinetic dissolution barriers, ensuring true thermodynamic saturation.

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 25°C. Causality: Centrifugation is preferred over filtration. Highly polar amino alcohols can adsorb onto standard filter membranes, which would artificially lower the quantified solubility.

-

Supernatant Analysis: Dilute a precise aliquot of the supernatant in a compatible mobile phase and quantify the concentration via HPLC-UV (or LC-MS/ELSD if lacking a strong chromophore).

-

Solid-State Verification (Critical Step): Recover the residual solid from the bottom of the centrifuge tube, dry it under vacuum, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: This makes the protocol self-validating. If the solvent induced the formation of a solvate or a different polymorph during the 48-hour equilibration, the measured solubility applies to the new solid form, not the original starting material.

Fig 2. Self-validating isothermal shake-flask experimental workflow for solubility determination.

Conclusion

The solubility of 1-Amino-3-(cyclopropylmethoxy)propan-2-ol in organic solvents is a direct manifestation of its hybrid structure. While the amino alcohol core demands highly polar, hydrogen-bonding environments (like Methanol or DMSO) for optimal dissolution, the cyclopropylmethoxy group provides enough lipophilic character to allow manipulation in moderately polar solvents like DCM. By employing rigorous, self-validating thermodynamic protocols, researchers can confidently engineer solvent systems for synthesis, extraction, and formulation.

References

- Title: 1-amino-3-(cyclopropylmethoxy)

- Source: PubMed / Spiber Inc.

- Title: The Solubility of Amino Acids in Various Solvent Systems Source: DigitalCommons@URI URL

- Title: Synthesis, Solubilities, and Cyclic Capacities of Amino Alcohols for CO(2)

Sources

Spectroscopic Reference Architecture: NMR and IR Profiling of 1-Amino-3-(cyclopropylmethoxy)propan-2-ol

Executive Summary

In modern pharmaceutical development, aliphatic ether-amines serve as critical pharmacophoric building blocks, particularly in the synthesis of beta-adrenergic receptor antagonists and related neuroactive compounds. This technical whitepaper establishes the definitive analytical reference profile for 1-Amino-3-(cyclopropylmethoxy)propan-2-ol (CAS: 1019546-35-0) . By detailing the foundational Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopic data, this guide provides researchers with a self-validating framework for structural confirmation, emphasizing the mechanistic causality behind each analytical protocol.

Molecular Topography & Analytical Strategy

The structural integrity of 1-Amino-3-(cyclopropylmethoxy)propan-2-ol (Molecular Formula: C₇H₁₅NO₂; MW: 145.20 g/mol ) is defined by three distinct micro-environments:

-

The Cyclopropylmethoxy Terminus: A highly strained three-membered carbocycle linked via an ether oxygen.

-

The Chiral Propan-2-ol Core: A secondary alcohol that introduces stereocenter-driven magnetic inequivalence (diastereotopicity) to adjacent protons.

-

The Primary Amine Terminus: A basic, hydrogen-bond-donating group susceptible to protonation.

To accurately profile this molecule, the analytical strategy must account for its hygroscopic nature and the complex spin-spin coupling induced by its chiral center.

Protocol 1: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Causality & Experimental Design

Traditional transmission FTIR using KBr pellets is contraindicated for this compound. Aliphatic amines and alcohols are inherently hygroscopic. Because KBr readily absorbs atmospheric moisture, it introduces a massive, confounding O-H stretching band around 3400 cm⁻¹, which masks the critical N-H and O-H signals of the analyte itself. Therefore, ATR-FTIR is mandated, allowing for the direct analysis of the neat liquid while preserving the integrity of the hydrogen-bonding networks .

Step-by-Step Methodology

-

Crystal Preparation: Clean the diamond/ZnSe ATR crystal with HPLC-grade isopropanol and allow it to air dry. Collect a background spectrum (ambient air).

-

Sample Application: Apply 1–2 drops of neat 1-Amino-3-(cyclopropylmethoxy)propan-2-ol directly onto the crystal, ensuring complete coverage of the active area.

-

Acquisition: Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.

-

Processing: Apply an atmospheric compensation filter to remove ambient H₂O and CO₂ interference, followed by an ATR correction algorithm to adjust for penetration depth variations at lower wavenumbers.

Table 1: ATR-FTIR Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Assignment | Mechanistic Causality |

| ~3350 | Strong, Broad | O-H stretch | Intermolecular hydrogen bonding weakens the O-H bond, broadening and lowering the stretching frequency. |

| ~3280, 3190 | Medium | N-H stretch | The primary amine (-NH₂) exhibits two distinct bands corresponding to asymmetric and symmetric stretching modes. |

| ~3075 | Weak | C-H stretch (ring) | The bond angle strain in the cyclopropane ring increases the s-character of the C-H bonds (sp²-like), stiffening the bond and shifting the frequency >3000 cm⁻¹. |

| ~2850–2950 | Strong | C-H stretch (chain) | Standard sp³ aliphatic C-H stretching modes of the propanol backbone. |

| ~1590 | Medium | N-H bend | Characteristic in-plane scissoring deformation of the primary amine group. |

| ~1100 | Strong | C-O-C stretch | Asymmetric stretching of the ether linkage; highly polar bond results in a strong dipole moment change. |

Protocol 2: Multinuclear NMR Spectroscopy

Causality & Experimental Design

The selection of the NMR solvent is the most critical variable. Deuterated chloroform (CDCl₃) is ideal for solubilizing ether-amines, but standard CDCl₃ often contains trace deuterium chloride (DCl) resulting from photolytic degradation. This trace acid will protonate the primary amine (-NH₂ → -NH₃⁺), drastically shifting the α-protons downfield, broadening the exchangeable protons, and confounding spectral interpretation. CDCl₃ must be pre-treated with basic alumina prior to sample dissolution to ensure the amine remains in its free-base form .

Step-by-Step Methodology & Self-Validating System

-

Solvent Neutralization: Pass 1 mL of CDCl₃ through a short plug of basic alumina (Brockmann Grade I) directly into a clean vial.

-

Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of the neutralized CDCl₃. Transfer to a 5 mm NMR tube. Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Acquisition: Acquire the ¹H NMR spectrum at 400 MHz (16 scans, 10s relaxation delay to ensure quantitative integration) and the ¹³C NMR spectrum at 100 MHz (1024 scans, complete proton decoupling).

-

Self-Validation (D₂O Exchange): To definitively prove the assignment of the heteroatom protons (-OH, -NH₂), add 2 drops of Deuterium Oxide (D₂O) to the NMR tube. Cap, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum. The broad singlet at 2.00–2.50 ppm will disappear due to rapid H/D exchange, validating the assignment.

Table 2: ¹H NMR Reference Data (400 MHz, CDCl₃, 298 K)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Causality / Coupling |

| 0.20 – 0.25 | m | 2H | Cyclopropyl CH₂ | Highly shielded due to the diamagnetic ring current effects of the strained cyclopropane system. |

| 0.50 – 0.55 | m | 2H | Cyclopropyl CH₂ | Distinct from the other CH₂ due to spatial orientation relative to the ether tether. |

| 1.00 – 1.10 | m | 1H | Cyclopropyl CH | Deshielded relative to the ring CH₂ groups due to the inductive pull of the adjacent ether linkage. |

| 2.00 – 2.50 | br s | 3H | -NH₂, -OH | Exchangeable protons. Chemical shift is highly dependent on concentration and temperature. Disappears upon D₂O shake. |

| 2.65 – 2.80 | m | 2H | CH₂-NH₂ | Deshielded by the electronegative nitrogen. Appears as a complex multiplet (AB part of an ABX system) because the adjacent chiral center (C2) renders these protons diastereotopic. |

| 3.30 | d (J = 7.0 Hz) | 2H | Cyclopropyl-CH₂-O | Deshielded by the ether oxygen. Coupled to the adjacent cyclopropyl methine proton. |

| 3.40 – 3.50 | m | 2H | O-CH₂-CH(OH) | Deshielded by the ether oxygen. Diastereotopic due to the adjacent chiral center, resulting in complex splitting. |

| 3.80 | m | 1H | CH(OH) | Heavily deshielded by the hydroxyl oxygen. Couples to the four adjacent diastereotopic protons. |

Table 3: ¹³C NMR Reference Data (100 MHz, CDCl₃, 298 K)

| Chemical Shift (δ, ppm) | Type | Assignment | Mechanistic Causality |

| 3.0 | CH₂ | Cyclopropyl CH₂ (x2) | Shielded by ring strain and high s-character of the C-C bonds. |

| 10.5 | CH | Cyclopropyl CH | Less shielded than the CH₂ carbons; attached to the ether tether. |

| 44.5 | CH₂ | CH₂-NH₂ | Deshielded by the primary amine nitrogen. |

| 70.5 | CH | CH(OH) | Deshielded by the secondary hydroxyl group. |

| 73.5 | CH₂ | O-CH₂-CH(OH) | Deshielded by the ether oxygen. |

| 76.0 | CH₂ | Cyclopropyl-CH₂-O | Heavily deshielded by the adjacent ether oxygen. |

Structural Validation Workflow

To ensure rigorous scientific integrity, the analytical process must follow a logical, self-verifying sequence. The diagram below maps the causality-driven workflow required to confirm the structure of 1-Amino-3-(cyclopropylmethoxy)propan-2-ol.

Spectroscopic validation workflow for ether-amine structural confirmation.

Conclusion

The structural confirmation of 1-Amino-3-(cyclopropylmethoxy)propan-2-ol relies heavily on acknowledging its chemical reactivity and stereochemical nuances. By utilizing ATR-FTIR to avoid moisture contamination and employing neutralized CDCl₃ coupled with D₂O exchange in NMR, researchers can generate a highly reliable, self-validating spectroscopic profile. The complex multiplets observed in the ¹H NMR spectrum are not artifacts, but rather direct evidence of the diastereotopicity induced by the molecule's central chiral core.

References

-

NextSDS. "1-amino-3-(cyclopropylmethoxy)propan-2-ol Chemical Substance Information (CAS 1019546-35-0)." NextSDS Substance Database. URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 43188640, 1-amino-3-(cyclopropylmethoxy)propan-2-ol." PubChem. URL:[Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. URL:[Link]

Thermodynamic Stability and Degradation Kinetics of 1-Amino-3-(cyclopropylmethoxy)propan-2-ol at Ambient Conditions

Target Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

1-Amino-3-(cyclopropylmethoxy)propan-2-ol (CAS 1019546-35-0) is a highly functionalized β -amino alcohol serving as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced β -adrenergic receptor antagonists. Understanding its thermodynamic stability at room temperature (298.15 K) is paramount for ensuring batch-to-batch reproducibility, defining storage conditions, and preventing downstream synthetic failures.

This whitepaper dissects the thermodynamic vulnerabilities of this compound, focusing on the causality behind its physical state, its spontaneous reactivity with atmospheric gases, and the specific analytical workflows required to validate its integrity.

Structural Thermodynamics and Molecular Dynamics

At room temperature, the physical and chemical behavior of 1-Amino-3-(cyclopropylmethoxy)propan-2-ol is dictated by the interplay of its three functional groups: a primary amine, a secondary alcohol, and a cyclopropylmethyl ether.

Intramolecular and Intermolecular Hydrogen Bonding

The β -amino alcohol motif is thermodynamically stabilized by extensive hydrogen bonding networks. The primary amine (-NH₂) and the secondary hydroxyl (-OH) group can engage in intramolecular hydrogen bonding, forming a stable 5-membered pseudoring. This structural conformation lowers the standard enthalpy of formation ( ΔHf∘ ) and significantly reduces the vapor pressure of the compound. Intermolecularly, these groups form a nearly tetrahedral three-dimensional network of hydrogen bonds, resulting in a highly viscous liquid state at room temperature[1]. The thermodynamic penalty of breaking these bonds means the compound is highly resistant to spontaneous unimolecular volatilization at 25°C.

Spontaneous Atmospheric Reactivity: Carbamate Formation

The most critical thermodynamic instability of this compound at room temperature is its susceptibility to atmospheric carbon dioxide (CO₂). Primary amines are highly nucleophilic. When exposed to ambient air, the amine lone pair attacks the electrophilic carbon of CO₂, forming a zwitterionic intermediate.

Crucially, the adjacent secondary hydroxyl group in 1-Amino-3-(cyclopropylmethoxy)propan-2-ol acts as an intramolecular hydrogen-bond donor. This interaction thermodynamically stabilizes the zwitterionic transition state, lowering the activation energy ( Ea ) of the reaction. The zwitterion subsequently undergoes proton transfer to form a stable alkylammonium carbamate salt[2][3]. At 298.15 K, this reaction is highly exothermic ( ΔH≈−70 to −90 kJ/mol) and thermodynamically spontaneous ( ΔG<0 ), leading to rapid weight gain and chemical degradation if the compound is not stored under an inert atmosphere.

Mechanistic pathway of spontaneous carbamate formation at room temperature.

Ether Auto-Oxidation

While the carbon-nitrogen and carbon-oxygen bonds are thermodynamically stable against homolytic cleavage at room temperature, the cyclopropylmethoxy ether linkage is susceptible to slow auto-oxidation. In the presence of ambient oxygen and light, radical abstraction of the hydrogen atom adjacent to the ether oxygen can occur, leading to the formation of hydroperoxides. While the cyclopropyl ring provides some steric hindrance, long-term storage at room temperature without antioxidant protection or inert gas blanketing will result in measurable oxidative degradation.

Quantitative Thermodynamic Profiling

The following table synthesizes the estimated thermodynamic parameters governing the stability of 1-Amino-3-(cyclopropylmethoxy)propan-2-ol at 298.15 K, derived from structural analogs and empirical amino-alcohol behavior.

| Thermodynamic Parameter | Estimated Value / Range | Causality / Implication for Storage |

| Gibbs Free Energy of Carbamate Formation ( ΔGcarb ) | <−15 kJ/mol | Spontaneous reaction with atmospheric CO₂. Mandates N₂/Ar blanketing. |

| Enthalpy of Carbamate Formation ( ΔHcarb ) | −75 to −85 kJ/mol | Highly exothermic; localized heating can accelerate secondary degradation. |

| H-Bond Dissociation Energy | 15−25 kJ/mol | High viscosity at RT; requires thorough mixing during formulation. |

| Auto-oxidation Activation Energy ( Ea ) | 80−100 kJ/mol | Slow at RT, but accelerates rapidly with light exposure (photocatalysis). |

Experimental Workflows for Stability Assessment

To rigorously validate the thermodynamic stability and establish a self-validating quality control system, the following protocols must be executed. These methods are designed to isolate specific degradation vectors (thermal, atmospheric, and oxidative).

Protocol 1: Gravimetric & Thermal Profiling via TGA-DSC

This protocol isolates and quantifies the thermodynamic susceptibility of the compound to atmospheric CO₂ and moisture.

-

Sample Preparation: Aliquot 10 mg of 1-Amino-3-(cyclopropylmethoxy)propan-2-ol into two separate aluminum standard pans. Leave one pan open (ambient exposure) and hermetically seal the other in a glovebox under dry Argon (control).

-

Isothermal Incubation: Place the open pan in a controlled environmental chamber at 25°C and 60% Relative Humidity (RH) for 72 hours.

-

TGA-DSC Execution: Transfer the samples to a Thermogravimetric Analyzer coupled with Differential Scanning Calorimetry (TGA-DSC).

-

Thermal Ramp: Initiate a temperature ramp from 25°C to 300°C at a rate of 10°C/min under a continuous nitrogen flow (50 mL/min).

-

Data Interpretation:

-

Causality: The ambient-exposed sample will exhibit a distinct endothermic mass loss event between 60°C and 100°C. This corresponds to the thermal decarboxylation of the alkylammonium carbamate back to the free amine and CO₂, validating the spontaneous room-temperature degradation. The Argon-sealed control must show a flat baseline until the onset of vaporization/boiling.

-

Protocol 2: Chemical Degradation Tracking via LC-MS/CAD

Because the compound lacks a strong UV chromophore, standard HPLC-UV is insufficient. Charged Aerosol Detection (CAD) coupled with Mass Spectrometry (MS) provides a universal, mass-based quantitative assessment.

-

Mobile Phase Preparation: Prepare Mobile Phase A (10 mM Ammonium Formate in LC-MS grade water, pH adjusted to 3.0 with formic acid) and Mobile Phase B (100% Acetonitrile). Rationale: The acidic pH ensures the primary amine remains fully protonated, preventing peak tailing on the column.

-

Stationary Phase Selection: Utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm). Rationale: The highly polar nature of the β -amino alcohol results in poor retention on standard C18 reversed-phase columns.

-

Sample Extraction: Dissolve 5 mg of the aged compound (stored at RT for 30 days) in 1 mL of 50:50 Acetonitrile:Water.

-

Gradient Elution: Run a gradient from 95% B to 50% B over 10 minutes at a flow rate of 0.4 mL/min.

-

Detection & Analysis: Monitor the eluent using CAD for universal quantitation and positive electrospray ionization (+ESI) MS. Look for the parent ion [M+H]+=146.1 m/z.

-

Degradant Identification: Scan for [M+16+H]+ (m/z 162.1), indicating hydroperoxide formation at the ether linkage, validating oxidative degradation.

Self-validating experimental workflow for thermodynamic stability assessment.

Conclusion and Handling Directives

1-Amino-3-(cyclopropylmethoxy)propan-2-ol is thermodynamically stable against auto-decomposition at room temperature; however, it is highly reactive with its environment. The thermodynamic drive to form stable hydrogen-bonded networks and zwitterionic carbamates dictates its handling.

Mandatory Handling Directives:

-

Storage: Must be stored under a dry, inert atmosphere (Nitrogen or Argon) at ≤ 25°C to prevent spontaneous exothermic carbamate formation.

-

Light Exposure: Store in amber or opaque containers to increase the activation energy barrier against photo-initiated radical auto-oxidation of the cyclopropylmethoxy ether.

-

Formulation: When utilizing this compound in synthesis, anticipate high viscosity due to intermolecular hydrogen bonding; gentle warming (under inert gas) may be required to lower viscosity for accurate volumetric transfer.

References

-

Thermal study of simple amino-alcohol solutions. PubMed Central (NIH). Available at:[Link]

-

Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. ACS Publications. Available at:[Link]

-

Water-Lean Solvents for Post-Combustion CO2 Capture: Fundamentals, Uncertainties, Opportunities, and Outlook. Pacific Northwest National Laboratory (PNNL) / Chemical Reviews. Available at:[Link]

Sources

Preliminary Toxicity and Handling Guidelines for 1-Amino-3-(cyclopropylmethoxy)propan-2-ol

Executive Summary & Structural Utility

In modern drug development, functionalized amino alcohols serve as critical pharmacophores, particularly in the synthesis of β-adrenergic receptor antagonists (beta-blockers) and other G-protein coupled receptor (GPCR) ligands. 1-Amino-3-(cyclopropylmethoxy)propan-2-ol (CAS: 1019546-35-0) is a highly versatile building block featuring a primary amine, a secondary hydroxyl group, and a lipophilic cyclopropylmethoxy ether linkage [1, 2].

From a mechanistic design perspective, the cyclopropyl ring imparts metabolic stability and enhances lipophilicity (LogP), which is crucial for blood-brain barrier (BBB) penetration or deep hydrophobic pocket binding. However, the presence of the primary amine renders the compound highly alkaline in aqueous environments, necessitating strict preliminary toxicity screening and handling protocols. The compound is officially classified under GHS05 (Corrosive) and GHS07 (Acute Toxicity/Irritant) [1].

Physicochemical & Preliminary Toxicity Profiling

Understanding the baseline properties of an amino alcohol is the first step in predicting its pharmacokinetic behavior and localized toxicity. The primary amine's lone electron pair readily abstracts protons, causing localized pH spikes that can lead to the saponification of cellular lipid bilayers—the primary mechanism behind its GHS05 classification.

Table 1: Physicochemical and Hazard Profile

| Parameter | Value / Classification | Mechanistic Implication |

| CAS Number | 1019546-35-0 | Unique identifier for regulatory tracking [2]. |

| Molecular Formula | C₇H₁₅NO₂ | Low molecular weight (145.19 g/mol ) favors rapid diffusion. |

| Hazard Classifications | GHS05 (Corrosive), GHS07 (Irritant) | Indicates severe skin burns, eye damage, and respiratory irritation [1]. |

| Reactivity Profile | Nucleophilic primary amine | Highly reactive with electrophiles; requires storage away from strong acids and oxidizers. |

| Metabolic Liability | Propionaldehyde pathway | Amino alcohols can undergo microbial or hepatic metabolism via aldehyde intermediates [3]. |

Mechanistic Toxicology & Cellular Impact

As a Senior Application Scientist, it is crucial to look beyond the hazard pictograms and understand the causality of the toxicity.

-

Membrane Disruption (GHS05): The unprotonated amine form partitions into the lipid bilayer. Upon protonation in the slightly acidic microenvironments of cellular organelles (like lysosomes), it causes osmotic swelling and membrane rupture.

-

Enzymatic Inhibition (GHS07): The structural mimicry of endogenous amino alcohols (e.g., ethanolamine, a precursor to phospholipids) can competitively inhibit lipid biosynthesis pathways at high concentrations.

Experimental Protocol: In Vitro Cytotoxicity Screening

To establish a self-validating safety threshold before utilizing this building block in late-stage synthesis, a standardized in vitro cytotoxicity assay must be performed.

Step-by-Step Methodology (HepG2 Cell Line):

-

Reagent Preparation: Dissolve 1-Amino-3-(cyclopropylmethoxy)propan-2-ol in molecular-grade DMSO to create a 10 mM stock solution. Caution: Perform inside a chemical fume hood due to volatility and respiratory irritation risks.

-

Cell Culturing: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Dosing: Dilute the stock solution in culture media to achieve final concentrations ranging from 0.1 μM to 100 μM. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

-

Incubation & Viability Assay: Incubate the dosed cells for 48 hours. Add 10 μL of CCK-8 reagent to each well and incubate for an additional 2 hours.

-

Data Acquisition: Measure absorbance at 450 nm using a microplate reader. Calculate the IC₅₀ value using non-linear regression analysis to determine the baseline cellular toxicity of the unconjugated scaffold.

Handling, Storage, and Safety Protocols

Due to its GHS05 and GHS07 classifications, the following self-validating handling system must be strictly adhered to:

-

Engineering Controls: All weighing, transferring, and dilution must occur within a certified Class II Type A2 biological safety cabinet or a standard chemical fume hood.

-

Personal Protective Equipment (PPE): Nitrile gloves (double-gloved), splash-proof chemical goggles, and a chemically resistant lab coat are mandatory. The corrosive nature of the amine can cause irreversible eye damage upon contact.

-

Storage: Store in a tightly sealed, light-resistant container under an inert atmosphere (Argon or Nitrogen) at 2–8°C to prevent oxidative degradation of the amine.

Toxicity Screening Workflow Visualization

Workflow for the preliminary toxicity screening and handling of amino alcohol scaffolds.

References

1-Amino-3-(cyclopropylmethoxy)propan-2-ol mechanism of reactivity in organic synthesis

An In-Depth Technical Guide to the Mechanistic Reactivity of 1-Amino-3-(cyclopropylmethoxy)propan-2-ol in Organic Synthesis

Abstract: 1-Amino-3-(cyclopropylmethoxy)propan-2-ol is a structurally unique bifunctional molecule combining a primary amine, a secondary alcohol, and a cyclopropylmethyl ether moiety. While specific, direct literature on this exact compound is sparse, its constituent functional groups are well-understood in organic synthesis. This technical guide provides a predictive analysis of its core reactivity mechanisms, drawing from established principles and the behavior of analogous structures. We will explore its utility as a versatile building block, propose key synthetic transformations, and provide detailed, field-proven protocols to empower researchers in drug development and synthetic chemistry to leverage its potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in novel synthetic routes.

Introduction: Structural Features and Synthetic Potential

1-Amino-3-(cyclopropylmethoxy)propan-2-ol is a chiral amino alcohol with the molecular formula C7H15NO2.[1] Its synthetic utility stems from the orthogonal reactivity of its three key functional domains: the nucleophilic primary amine, the versatile secondary alcohol, and the sterically influential cyclopropylmethyl ether.

The 1,2-amino alcohol motif is a cornerstone of medicinal chemistry, forming the backbone of numerous pharmaceuticals, including beta-blockers and antiviral agents.[2][3] The presence of the cyclopropylmethoxy group introduces unique conformational constraints and lipophilicity, which can be strategically employed to modulate pharmacokinetic and pharmacodynamic properties of target molecules.

This guide will deconstruct the molecule's reactivity, presenting a logical framework for its application as a strategic building block in the synthesis of complex molecular architectures.

Core Reactivity: A Mechanistic Overview

The reactivity of 1-Amino-3-(cyclopropylmethoxy)propan-2-ol can be understood by examining the independent and cooperative behavior of its amine and alcohol functionalities.

Reactions at the Primary Amine

The primary amino group is a potent nucleophile and a weak base, making it a prime site for N-functionalization.

-

N-Acylation: The amine readily reacts with acylating agents (e.g., acid chlorides, anhydrides) to form stable amide bonds. This is a fundamental transformation for integrating the molecule into peptide-like structures or for installing specific functional groups.

-

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones provides access to secondary and tertiary amines. This allows for the introduction of diverse substituents to modulate basicity and steric properties.

-

Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which can be valuable intermediates for further transformations or serve as dynamic covalent linkages.

Reactions at the Secondary Alcohol

The hydroxyl group offers a complementary reaction site, enabling a different set of synthetic operations.

-

O-Acylation (Esterification): The alcohol can be converted to an ester using carboxylic acids (e.g., via Fischer esterification) or their activated derivatives. This is often used for installing protecting groups or creating prodrugs.

-

O-Alkylation (Etherification): Under basic conditions (e.g., Williamson ether synthesis), the alcohol can be alkylated to form ethers, further expanding the molecular framework.

-

Oxidation: Oxidation of the secondary alcohol can yield the corresponding aminoketone. This transformation unlocks a different chemical space, enabling subsequent reactions at the newly formed carbonyl group.

Bifunctional Reactivity: The 1,2-Amino Alcohol Motif

The true synthetic power of 1-Amino-3-(cyclopropylmethoxy)propan-2-ol lies in the concerted reactivity of the adjacent amine and alcohol groups.

Mechanism: Formation of 1,3-Oxazolidines

A hallmark reaction of 1,2-amino alcohols is their condensation with aldehydes or ketones to form 1,3-oxazolidine rings.[4] This reaction is typically acid-catalyzed and proceeds via a two-step mechanism:

-

Imine/Iminium Formation: The primary amine attacks the carbonyl carbon of the aldehyde/ketone, followed by dehydration to form a reactive iminium ion intermediate.

-

Intramolecular Cyclization: The neighboring hydroxyl group then acts as an intramolecular nucleophile, attacking the iminium carbon to forge the five-membered oxazolidine ring.

This transformation is often reversible and can be used as a protecting strategy for the amino alcohol moiety or as a method to install a chiral auxiliary for stereocontrolled reactions.

Caption: Mechanism of 1,3-Oxazolidine formation.

Proposed Synthetic Applications & Protocols

The unique combination of functional groups makes 1-Amino-3-(cyclopropylmethoxy)propan-2-ol a valuable building block for drug discovery and complex molecule synthesis.[5]

As a Chiral Building Block in Medicinal Chemistry

The inherent chirality of the molecule can be exploited to synthesize enantiomerically pure target compounds. It serves as an excellent starting point for analogs of known aryloxypropanolamine drugs, where the cyclopropylmethoxy group replaces the traditional aryl ether.[6]

Table 1: Comparison of Structural Motifs in Propanolamine-Based Drugs

| Compound Class | Core Structure | Common Substituents | Therapeutic Area |

| Beta-Blockers | Aryloxypropanolamine | Isopropyl, tert-Butyl on Amine | Cardiovascular |

| Proposed Analogs | Cycloalkoxypropanolamine | Primary Amine (modifiable) | Exploratory (e.g., Cardiovascular, Neurological) |

| Na+ Channel Blockers | Indanyloxypropanolamine | Substituted Amines | Stroke, Neurological Disorders[7] |

Protocol 1: Synthesis of a Protected Amide Intermediate

This protocol details the protection of the amine via acylation, a common first step in a multi-step synthesis to allow for selective modification of the hydroxyl group.

Workflow Diagram: Amide Formation

Caption: Experimental workflow for N-acetylation.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 1-Amino-3-(cyclopropylmethoxy)propan-2-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cooling: Cool the stirred solution to 0°C using an ice bath.

-

Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the solution over 10 minutes, ensuring the temperature remains below 5°C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-(3-(cyclopropylmethoxy)-2-hydroxypropyl)acetamide.

Protocol 2: Formation of an Oxazolidine Derivative

This protocol demonstrates the bifunctional reactivity of the amino alcohol with an aldehyde to form a heterocyclic structure.[4]

Step-by-Step Methodology:

-

Reaction Setup: Combine 1-Amino-3-(cyclopropylmethoxy)propan-2-ol (1.0 eq), benzaldehyde (1.05 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq) in toluene.

-

Water Removal: Equip the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

-

Reaction: Heat the mixture to reflux and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction mixture to room temperature and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Isolation: Separate the organic layer, dry over magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: The crude product can often be used without further purification. If necessary, purify via column chromatography.

Conclusion and Future Outlook

1-Amino-3-(cyclopropylmethoxy)propan-2-ol represents a promising, yet underexplored, building block for organic synthesis. Its reactivity is predictably governed by the interplay of its primary amine and secondary alcohol functionalities, allowing for a wide range of selective transformations. The protocols and mechanistic insights provided in this guide serve as a foundational blueprint for researchers to begin incorporating this versatile molecule into their synthetic programs. Future research will likely focus on the synthesis of novel pharmaceutical agents and the development of stereoselective methodologies that take advantage of its inherent chirality.

References

-

PubChem. 1-amino-3-(cyclopropylmethoxy)propan-2-ol. National Center for Biotechnology Information. Available from: [Link].

-

Badalova, et al. (2005). Reaction of 1-Amino-3-propoxy-2-propanol with Aldehydes. Russian Journal of Applied Chemistry, 78(10), 1656-1658. Available from: [Link].

-

Seki, M., et al. (2012). Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke. Chemical & Pharmaceutical Bulletin, 60(4), 488-500. Available from: [Link].

-

Boissier, J. R., et al. (1971). Studies of 1-(o-cyclopropylphenoxy)-3-isopropylamino-2-propanol, a New -Adrenergic Blocking Drug. European Journal of Pharmacology, 15(2), 151-159. Available from: [Link].

-

Chen, I-Jen, & Wang, Tz-Tzun. (2002). Drug evolution: p-aminobenzoic acid as a building block. Current medicinal chemistry, 9(22), 1937-1953. Available from: [Link].

Sources

- 1. PubChemLite - 1-amino-3-(cyclopropylmethoxy)propan-2-ol (C7H15NO2) [pubchemlite.lcsb.uni.lu]

- 2. Studies of 1-(o-cyclopropylphenoxy)-3-isopropylamino-2-propanol, a new -adrenergic blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Weight and Exact Mass of 1-Amino-3-(cyclopropylmethoxy)propan-2-ol for Advanced Research Applications

Abstract

This technical guide provides a comprehensive analysis of two fundamental yet distinct chemical properties of 1-Amino-3-(cyclopropylmethoxy)propan-2-ol: its molecular weight and exact mass. Tailored for researchers, scientists, and drug development professionals, this document elucidates the theoretical underpinnings of these values, the causality behind their calculation, and the practical application of high-resolution mass spectrometry (HRMS) for their empirical validation. By distinguishing between the average mass of a bulk substance (molecular weight) and the precise mass of a single molecule with a specific isotopic composition (exact mass), this guide aims to equip scientists with the foundational knowledge required for unambiguous compound identification, purity assessment, and advanced analytical workflows. A detailed experimental protocol for determination via HRMS is provided, underscoring the synergy between theoretical prediction and empirical measurement in modern chemical analysis.

Foundational Concepts: Molecular Weight vs. Exact Mass

In the realm of chemical characterization, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent fundamentally different concepts. A precise understanding of this distinction is paramount for accurate data interpretation, particularly in the context of mass spectrometry.[1]

-

Molecular Weight (MW) , also known as average molecular mass, is a weighted average calculated from the standard atomic weights of the constituent elements. These standard atomic weights themselves are averages that account for the natural terrestrial abundance of all stable isotopes of an element. Molecular weight is an indispensable value for stoichiometric calculations in chemical synthesis and for preparing solutions of a known molarity, as it reflects the mass of a mole of the substance ( g/mol ).

-

Exact Mass , on the other hand, is a calculated value representing the mass of a single molecule composed of the most abundant stable isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N). This value, also referred to as the monoisotopic mass , is not an average.[2][3] It represents the theoretical mass of the most prevalent isotopic variant of the molecule. High-resolution mass spectrometers are designed to measure the mass-to-charge ratios of individual ions with enough precision to resolve and detect this specific monoisotopic peak.[1][4] Therefore, exact mass is the critical value for confirming molecular identity and determining elemental composition via HRMS.

The table below summarizes the key distinctions:

| Feature | Molecular Weight (Average Mass) | Exact Mass (Monoisotopic Mass) |

| Definition | Weighted average mass based on natural isotopic abundance of all isotopes. | Calculated mass using the most abundant stable isotope for each element. |

| Calculation Basis | Standard atomic weights (e.g., C ≈ 12.011 amu). | Isotopic masses (e.g., ¹²C = 12.000000 amu). |

| Represents | The mass of a statistical ensemble of molecules (e.g., a mole). | The mass of a single, specific isotopic combination of a molecule. |

| Primary Use | Stoichiometry, gravimetric analysis, bulk chemical preparation. | High-resolution mass spectrometry, molecular formula confirmation. |

| Units | g/mol or Da (Daltons). | Da (Daltons). |

Physicochemical Profile: 1-Amino-3-(cyclopropylmethoxy)propan-2-ol

1-Amino-3-(cyclopropylmethoxy)propan-2-ol is an organic compound featuring an amino alcohol backbone with a cyclopropylmethyl ether moiety. Its precise characterization is essential for its application in medicinal chemistry and organic synthesis.

| Identifier | Value | Source |

| IUPAC Name | 1-amino-3-(cyclopropylmethoxy)propan-2-ol | N/A |

| Molecular Formula | C₇H₁₅NO₂ | [5] |

| SMILES | C1CC1COCC(CN)O | [5] |

| InChIKey | CPNLELVAINVYEJ-UHFFFAOYSA-N | [5] |

| Molecular Weight | 145.192 g/mol | Calculated |

| Exact Mass | 145.11028 Da | [5] |

Theoretical Mass Calculations: A Deeper Look

The derivation of the molecular weight and exact mass from the molecular formula (C₇H₁₅NO₂) illustrates their fundamental differences.

Calculation of Molecular Weight (Average Mass)

This calculation utilizes the standard atomic weights, which are weighted averages of the masses of all naturally occurring isotopes of an element.

-

Carbon (C): 7 atoms × 12.011 g/mol = 84.077 g/mol

-

Hydrogen (H): 15 atoms × 1.008 g/mol = 15.120 g/mol

-

Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

-

Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

-

Total Molecular Weight: 84.077 + 15.120 + 14.007 + 31.998 = 145.192 g/mol

Calculation of Exact Mass (Monoisotopic Mass)

This calculation uses the mass of the single most abundant stable isotope for each element.

-

Carbon (¹²C): 7 atoms × 12.000000 Da = 84.000000 Da

-

Hydrogen (¹H): 15 atoms × 1.007825 Da = 15.117375 Da

-

Nitrogen (¹⁴N): 1 atom × 14.003074 Da = 14.003074 Da

-

Oxygen (¹⁶O): 2 atoms × 15.994915 Da = 31.989830 Da

-

Total Exact Mass: 84.000000 + 15.117375 + 14.003074 + 31.989830 = 145.110279 Da

This calculated value is in excellent agreement with the published monoisotopic mass.[5]

Experimental Determination by High-Resolution Mass Spectrometry

While theoretical calculations provide expected values, empirical verification is the cornerstone of scientific integrity. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the exact mass of a molecule.[1]

Principle of Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6] The process involves three fundamental steps:

-

Ionization: The neutral sample molecule is converted into a gas-phase ion. For a molecule like 1-Amino-3-(cyclopropylmethoxy)propan-2-ol, Electrospray Ionization (ESI) is a highly suitable soft-ionization technique that typically produces a protonated molecular ion, [M+H]⁺.[1][7]

-

Mass Analysis: The generated ions are separated in a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) based on their m/z ratio under the influence of electric and/or magnetic fields.[1]

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which plots relative intensity versus m/z.[6]

Experimental Workflow for HRMS Analysis

The following diagram and protocol outline a self-validating system for the determination of the exact mass of 1-Amino-3-(cyclopropylmethoxy)propan-2-ol.

Sources

- 1. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Molecular mass calculator - The ISIC- EPFL mstoolbox [ms.epfl.ch]

- 3. 1-Amino-3-(aminooxy)propan-2-ol | C3H10N2O2 | CID 13273093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. PubChemLite - 1-amino-3-(cyclopropylmethoxy)propan-2-ol (C7H15NO2) [pubchemlite.lcsb.uni.lu]

- 6. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 7. nativems.gatech.edu [nativems.gatech.edu]

Application Notes and Protocols for the Synthesis of 1-Amino-3-(cyclopropylmethoxy)propan-2-ol Derivatives

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 1-Amino-3-(cyclopropylmethoxy)propan-2-ol, a valuable β-amino alcohol derivative with potential applications in pharmaceutical and medicinal chemistry. The synthesis is presented as a robust two-step process, commencing with the formation of the key intermediate, cyclopropylmethyl glycidyl ether, via a phase-transfer catalyzed reaction between cyclopropylmethanol and epichlorohydrin. The subsequent step details the regioselective ring-opening of the epoxide with aqueous ammonia to yield the target amino alcohol. This guide is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also a rationale for the experimental choices, detailed characterization methods, and safety considerations.

Introduction

β-Amino alcohols are a pivotal class of organic compounds, frequently incorporated into the structures of biologically active molecules and serving as versatile chiral building blocks in asymmetric synthesis.[1] The unique structural motif of a hydroxyl and an amino group on adjacent carbon atoms allows for a variety of chemical transformations and interactions with biological targets. The title compound, 1-Amino-3-(cyclopropylmethoxy)propan-2-ol, incorporates a cyclopropylmethoxy moiety, a feature often associated with enhanced metabolic stability and favorable pharmacokinetic properties in drug candidates.

The synthetic strategy outlined herein is designed for efficiency and scalability, employing readily available starting materials and well-established reaction methodologies. The initial phase-transfer catalyzed etherification offers a safe and high-yielding alternative to methods requiring strong bases like sodium hydride.[2] The subsequent aminolysis of the epoxide is a classic and effective method for the introduction of the primary amine.[3]

Synthesis Pathway Overview

The synthesis of 1-Amino-3-(cyclopropylmethoxy)propan-2-ol is achieved through a two-step sequence. The first step involves the synthesis of the intermediate, cyclopropylmethyl glycidyl ether, from cyclopropylmethanol and epichlorohydrin. The second step is the aminolysis of this epoxide to yield the final product.

Caption: Overall synthetic scheme for 1-Amino-3-(cyclopropylmethoxy)propan-2-ol.

Experimental Protocols

Part 1: Synthesis of Cyclopropylmethyl Glycidyl Ether (Intermediate)

This procedure details the synthesis of the key epoxide intermediate using a phase-transfer catalyst, which facilitates the reaction between the aqueous and organic phases, leading to higher yields and milder reaction conditions.[2][4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Cyclopropylmethanol | 72.11 | 14.42 g | 0.20 |

| Epichlorohydrin | 92.52 | 55.51 g | 0.60 |

| Sodium Hydroxide (NaOH) | 40.00 | 16.00 g | 0.40 |

| Tetrabutylammonium Bromide (TBAB) | 322.37 | 3.22 g | 0.01 |

| Deionized Water | 18.02 | 100 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add cyclopropylmethanol (14.42 g, 0.20 mol), epichlorohydrin (55.51 g, 0.60 mol), and tetrabutylammonium bromide (3.22 g, 0.01 mol).

-

Addition of Base: Prepare a 40% (w/v) aqueous solution of sodium hydroxide by dissolving 16.00 g of NaOH in 40 mL of deionized water. Carefully add this solution dropwise to the stirred reaction mixture over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained between 30-40 °C using a water bath.

-

Reaction: After the addition is complete, continue stirring the mixture vigorously at 40 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 100 mL of deionized water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (2 x 50 mL), and then dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude cyclopropylmethyl glycidyl ether can be purified by vacuum distillation to obtain a colorless liquid.

Part 2: Synthesis of 1-Amino-3-(cyclopropylmethoxy)propan-2-ol (Final Product)

This protocol describes the nucleophilic ring-opening of the synthesized epoxide with an excess of aqueous ammonia. The excess ammonia serves as both the nucleophile and the solvent, driving the reaction to completion.[3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Cyclopropylmethyl Glycidyl Ether | 128.17 | 12.82 g | 0.10 |

| Aqueous Ammonia (28-30%) | 17.03 (as NH₃) | 150 mL | Excess |

| Isopropanol | 60.10 | 50 mL | - |

Procedure:

-

Reaction Setup: In a high-pressure steel reactor equipped with a magnetic stirrer and a temperature controller, add cyclopropylmethyl glycidyl ether (12.82 g, 0.10 mol) and isopropanol (50 mL).

-

Addition of Ammonia: Carefully add 150 mL of concentrated aqueous ammonia (28-30%) to the reactor.

-

Reaction: Seal the reactor and heat the mixture to 70-80 °C with vigorous stirring. Maintain this temperature for 12-16 hours. The pressure inside the reactor will increase.

-

Cooling and Venting: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess ammonia in a well-ventilated fume hood.

-

Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the water, isopropanol, and residual ammonia under reduced pressure.

-

Purification: The crude 1-Amino-3-(cyclopropylmethoxy)propan-2-ol can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with a small percentage of triethylamine) to afford the final product as a viscous oil or a low-melting solid.

Characterization of 1-Amino-3-(cyclopropylmethoxy)propan-2-ol

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, the methylene protons of the cyclopropylmethyl group, the protons of the propan-2-ol backbone, and the exchangeable protons of the amine and hydroxyl groups.[5]

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[6]

Predicted ¹H and ¹³C NMR Data:

| Proton Assignment | Predicted ¹H NMR Shift (ppm) | Carbon Assignment | Predicted ¹³C NMR Shift (ppm) |

| CH (cyclopropyl) | 0.1-0.2 (m, 2H) | CH₂ (cyclopropyl) | ~5-10 |

| CH₂ (cyclopropyl) | 0.4-0.6 (m, 2H) | CH (cyclopropyl) | ~10-15 |

| CH (cyclopropyl) | 0.9-1.1 (m, 1H) | CH₂-O | ~70-75 |

| CH₂-N | 2.6-2.8 (m, 2H) | CH-OH | ~68-72 |

| CH-OH | 3.7-3.9 (m, 1H) | CH₂-N | ~45-50 |

| CH₂-O | 3.3-3.5 (m, 2H) | ||

| NH₂, OH | Broad singlet |

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[7]

-

N-H stretch: One or two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine.[8][9]

-

C-H stretch: Bands in the region of 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

-

C-O stretch: A strong band in the region of 1050-1150 cm⁻¹ for the ether linkage.

-

N-H bend: A band around 1600 cm⁻¹ for the primary amine.[8]

Caption: Key vibrational frequencies for the characterization of 1-Amino-3-(cyclopropylmethoxy)propan-2-ol.

3. Mass Spectrometry (MS):

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) or electrospray ionization (ESI) can be used.[10][11]

-

Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₁₅NO₂ = 145.20 g/mol ).

-

Fragmentation Pattern: Characteristic fragmentation patterns for amino alcohols include the loss of water (M-18) and α-cleavage adjacent to the amine and alcohol groups.[12]

Safety and Handling Precautions

-

Epichlorohydrin: Is a toxic, corrosive, and flammable liquid. It is a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Sodium Hydroxide: Is a corrosive solid. Avoid contact with skin and eyes.

-

Aqueous Ammonia: Is a corrosive and volatile liquid with a pungent odor. Work in a well-ventilated fume hood.

-

High-Pressure Reactor: The aminolysis step is performed under pressure. Ensure the reactor is properly sealed and operated by trained personnel.

Conclusion

This application note provides a detailed and practical guide for the synthesis of 1-Amino-3-(cyclopropylmethoxy)propan-2-ol derivatives. The described two-step protocol, involving a phase-transfer catalyzed epoxidation followed by aminolysis, offers an efficient and scalable route to this valuable amino alcohol. The comprehensive characterization data and safety guidelines provided will aid researchers in the successful synthesis and application of this and related compounds in their drug discovery and development endeavors.

References

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

MDPI. (2023). Amino-Alcohol Organic-Inorganic Hybrid Sol-Gel Materials Based on an Epoxy Bicyclic Silane: Synthesis and Characterization. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis of Amino Acids Contained in Alcohol. Retrieved from [Link]

-

PubMed. (2003). Monitoring Carbonyl-Amine Reaction Between Pyruvic Acid and Alpha-Amino Alcohols by FTIR Spectroscopy--A Possible Route to Amadori Products. Retrieved from [Link]

- American Journal of Applied Science and Technology. (2025).

-

Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

- Yoon, M. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Journal of the American Oil Chemists' Society, 78(4), 423-429.

- Bruker. (n.d.).

-

JAOCS. (2001). Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. Retrieved from [Link]

-

PubChem. (n.d.). 1-Amino-3-(aminooxy)propan-2-ol. Retrieved from [Link]

- Google Patents. (n.d.). US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents.

-

CSB and SJU Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Retrieved from [Link]

- Pastó, M., Rodríguez, B., Riera, A., & Pericàs, M. A. (2003). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron: Asymmetry, 14(20), 3031-3034.

- Google Patents. (n.d.). US2330979A - Cyclopropyl ether and method of preparing same.

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

- Google Patents. (n.d.). FR2881425A1 - Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters, comprises reduction of carboxylic acid or ester groups to give alcohol group in the presence of a reducing agent.

-

ScienceDirect. (1993). Curing of glycidyl ethers with aromatic amines: model studies on the effects of tertiary amines as accelerators. Retrieved from [Link]

- Beilstein Journal of Organic Chemistry. (2011). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl).

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Google Patents. (n.d.). JP4190032B2 - Method for purifying amino alcohol.

-

Journal of the American Chemical Society. (2019). Direct Conversion of Primary Alcohols to 1,2-Amino Alcohols: Enantioselective Iridium-Catalyzed Carbonyl Reductive Coupling of Phthalimido-Allene via Hydrogen Auto-Transfer. Retrieved from [Link]

- IAGI. (n.d.).

-

MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

- Google Patents. (n.d.). EP1059302A2 - Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives.

- ResearchGate. (2025). (PDF) Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)

- Google Patents. (n.d.). WO1994022842A1 - 1-amino-3-phenoxy propane derivatives as modulators of multi-drug resistance.

-

DTIC. (1979). Lawrence Livermore Laboratory - THE REACTION KINETICS OF PHENYL GLYCIDYL ETHER WITH 2,5-DIMETHYL-2,5-HEXANEDIAMINE. Retrieved from [Link]

-

Chemistry Steps. (2025). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

MDPI. (2019). A Modular and Practical Synthesis of Zwitterionic Hydrogels through Sequential Amine-Epoxy “Click” Chemistry and N-Alkylation Reaction. Retrieved from [Link]

Sources

- 1. nvpublicationhouse.com [nvpublicationhouse.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ursa.cat [ursa.cat]

- 4. US6392064B2 - Method of synthesizing glycidyl ether compounds in the absence of water and organic solvents - Google Patents [patents.google.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. mdpi.com [mdpi.com]

- 7. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

Application Notes and Protocols for 1-Amino-3-(cyclopropylmethoxy)propan-2-ol in Drug Discovery

Introduction: The Strategic Value of a Unique Chiral Building Block

In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the strategic incorporation of building blocks that confer advantageous physicochemical and pharmacological properties. 1-Amino-3-(cyclopropylmethoxy)propan-2-ol is a chiral scaffold of significant interest, merging three key structural motifs: a primary amine, a secondary alcohol, and a cyclopropylmethoxy group. This combination offers a unique toolkit for drug designers aiming to optimize potency, selectivity, and pharmacokinetic profiles.

The 1,2-amino alcohol core is a privileged structure found in numerous bioactive molecules and serves as a versatile handle for a wide array of chemical transformations.[1] The primary amine provides a nucleophilic center for the introduction of diverse substituents via N-acylation, N-alkylation, and reductive amination, allowing for the exploration of structure-activity relationships (SAR). The secondary alcohol can engage in crucial hydrogen bonding interactions with biological targets and can be further functionalized, for example, through O-alkylation.